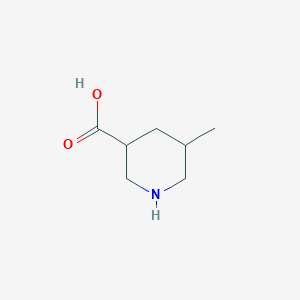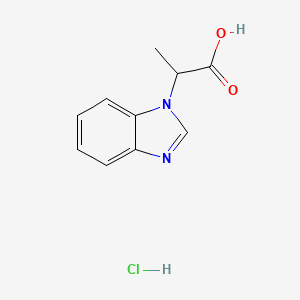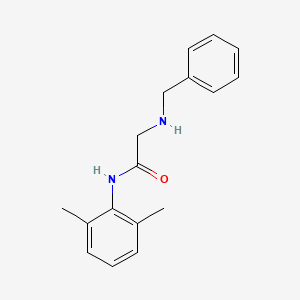
5-Methylpiperidine-3-carboxylic acid
Overview
Description
5-Methylpiperidine-3-carboxylic acid is a chemical compound with the molecular formula C7H13NO2 . It is used in various scientific and industrial applications .
Synthesis Analysis
Piperidine derivatives, such as 5-Methylpiperidine-3-carboxylic acid, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . The synthesis of these compounds involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
The molecular structure of 5-Methylpiperidine-3-carboxylic acid consists of a six-membered piperidine ring with a methyl group attached to the 5th carbon and a carboxylic acid group attached to the 3rd carbon .Chemical Reactions Analysis
Piperidine derivatives are involved in various chemical reactions. These reactions lead to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
5-Methylpiperidine-3-carboxylic acid is a powder at room temperature . It has a molecular weight of 143.19 .Scientific Research Applications
1. Basicity and Proton Affinity Studies
The study of basicity and proton affinity of zwitterionic ω-(N-methylpiperidine)-alkanocarboxylates, including compounds related to 5-Methylpiperidine-3-carboxylic acid, has been conducted. These compounds have been analyzed through potentiometric titration and semiempirical geometry optimizations. This research is crucial for understanding the chemical properties and reactions involving these compounds (Barczyński et al., 2000).
2. Antibacterial Activity
There has been significant research into the antibacterial properties of derivatives related to 5-Methylpiperidine-3-carboxylic acid. For instance, 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities have been investigated for their antibacterial properties. These compounds have been synthesized and tested, showing valuable results in combating bacterial infections (Aziz‐ur‐Rehman et al., 2017).
3. Synthesis of Carbapenem Antibiotics
Research has also explored the biosynthesis of carbapenem antibiotics, which are beta-lactam antibiotics of significant medical use. This research involves compounds structurally related to 5-Methylpiperidine-3-carboxylic acid and contributes to our understanding of antibiotic synthesis and potential ways to combat antibiotic-resistant bacteria (Stapon et al., 2003).
4. Synthesis of Chiral Building Blocks
Another application is the synthesis of chiral building blocks for piperidine-related alkaloids. This involves studying compounds like 2,6-diallylpiperidine 1-carboxylic acid methyl ester, which are relevant to the field of organic chemistry and medicinal chemistry (Takahata et al., 2002).
5. GABA Agonists and Uptake Inhibitors
Furthermore, hydroxy- and amino-substituted piperidinecarboxylic acids, related to 5-Methylpiperidine-3-carboxylic acid, have been synthesized and tested as gamma-aminobutyric acid (GABA) agonists and uptake inhibitors. This research has implications for the development of new therapeutic agents for neurological disorders (Jacobsen et al., 1982).
Safety and Hazards
Future Directions
Piperidine derivatives, including 5-Methylpiperidine-3-carboxylic acid, have a significant role in the field of drug discovery . They are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Future research will likely focus on developing new piperidine derivatives with enhanced therapeutic properties and minimal toxicity .
properties
IUPAC Name |
5-methylpiperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-5-2-6(7(9)10)4-8-3-5/h5-6,8H,2-4H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDSIHCOUDRMMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CNC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-methyl-1-[4-(methylthio)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B3081016.png)
![2-[(4-Fluorophenyl)sulfonyl]-2-(furan-2-yl)ethanamine](/img/structure/B3081021.png)

![1,4-Dioxaspiro[4.4]nonan-6-ol](/img/structure/B3081033.png)


![2-{2-[(4-Methylphenyl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B3081051.png)

![1-(5-Ethylsulfanyl-[1,3,4]oxadiazol-2-YL)-2-phenyl-ethylamine hydrochloride](/img/structure/B3081076.png)




